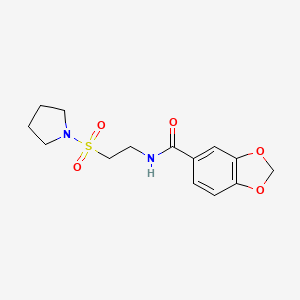
N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Pharmacological Characterization
A related compound, PF-04455242, which shares a similar structural motif with N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide, has been characterized pharmacologically. It is a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse κ-opioid receptors. This compound also demonstrated potential in treating depression and addiction disorders, highlighting the relevance of similar compounds in pharmacological research (Grimwood et al., 2011).
Synthesis and Antitumor Activity
Research on the synthesis of various heterocyclic compounds, including N-substituted thieno[3,2-d]pyrimidine derivatives, has shown potential antitumor and antibacterial properties. These compounds were evaluated against various human tumor cell lines, revealing significant activity, indicating the potential of similar compounds in cancer research (Hafez et al., 2017).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides, such as BMS-605541, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer research. These compounds have shown efficacy in human lung and colon carcinoma xenograft models, suggesting the potential of structurally similar compounds in cancer therapy (Borzilleri et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of benzamides have been explored as potential antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and showed promising in vivo activities, indicating the potential of structurally related compounds in psychiatric research (Norman et al., 1996).
Histone Deacetylase Inhibition
Compounds like MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, have shown promising anticancer properties. Structurally similar compounds could potentially play a significant role in cancer therapy by modulating histone acetylation and gene expression (Zhou et al., 2008).
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(11-3-4-12-13(9-11)21-10-20-12)15-5-8-22(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYKPWGSHVGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)
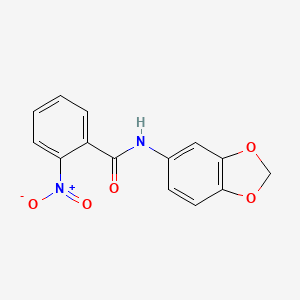
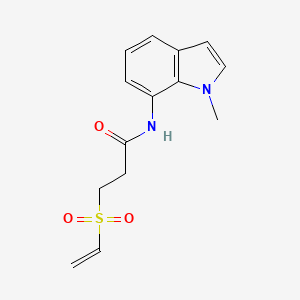
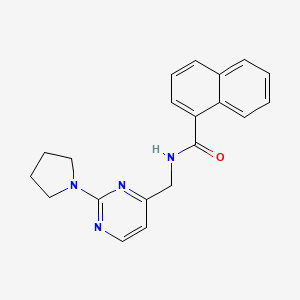
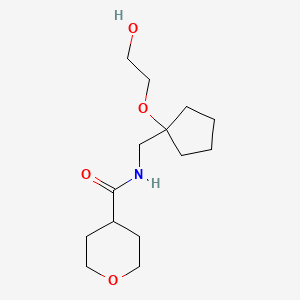
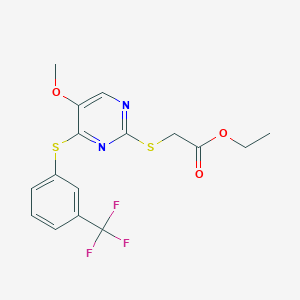
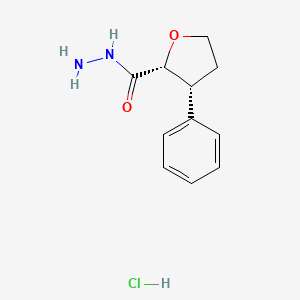
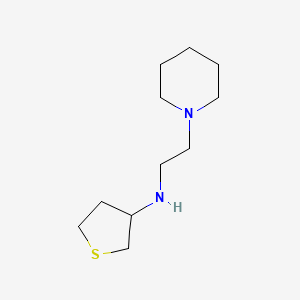
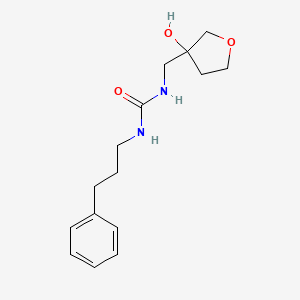
![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)

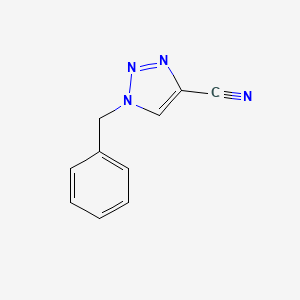
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)
![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
